molecular formula C24H18N4O2 B2681054 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291857-11-8

2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Katalognummer: B2681054
CAS-Nummer: 1291857-11-8
Molekulargewicht: 394.434
InChI-Schlüssel: JIMOVGXMPIFMPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Oxadiazole-Phthalazinone Derivatives

The synthesis of oxadiazole-phthalazinone hybrids originated from parallel advancements in nitrogen-containing heterocyclic chemistry during the late 20th century. Early work by Aly et al. (2022) demonstrated the feasibility of coupling coumarin-3-carbohydrazide with phthalic anhydrides to generate dihydrophthalazine-dione scaffolds. This laid the foundation for integrating 1,3,4-oxadiazole moieties, known for their metabolic stability and hydrogen-bonding capacity, with phthalazinones' planar aromatic systems.

A pivotal 2020 study by El-Hashash et al. systematized synthetic protocols through comparative analysis of conventional versus ultrasonic methods. As shown in Table 1, ultrasonic irradiation reduced reaction times from 50–85 minutes to 4–10 minutes while improving yields by 23–32%. These efficiency gains enabled large-scale production of derivatives like 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one, which incorporates methyl substituents at both phenyl rings to enhance lipophilicity and target binding.

Table 1: Comparative Synthetic Parameters for Oxadiazole-Phthalazinone Derivatives

Method Time (min) Yield (%) Energy Input (kJ/mol)
Conventional 50–85 62–77 120–180
Ultrasonic 4–10 85–94 40–60

Pharmacological Significance of Hybrid Heterocyclic Systems

Oxadiazole-phthalazinone hybrids exhibit multifactorial pharmacological actions rooted in their dual pharmacophore architecture:

  • Oxadiazole Component : The 1,3,4-oxadiazole ring acts as a bioisostere for ester and amide groups, conferring resistance to enzymatic degradation while maintaining hydrogen-bond acceptor capacity. Quantum mechanical studies show its dipole moment (3.5–4.2 D) facilitates interactions with kinase ATP-binding pockets.

  • Phthalazinone Component : The planar tricyclic system intercalates with DNA base pairs, as evidenced by bathochromic shifts (>15 nm) in UV-vis spectra during plasmid relaxation assays. Methylation at the N-2 position (as in 2-(3-methylphenyl)- derivatives) enhances cellular permeability by lowering topological polar surface area to <90 Ų.

This synergy produces compounds with IC~50~ values against cancer cell lines 4–6 times lower than parent structures (Table 2). Notably, 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one maintains >10-fold selectivity between malignant (HepG2) and normal (WI-38) cells, a critical therapeutic index.

Table 2: Pharmacological Profile of Selected Oxadiazole-Phthalazinones

Compound HepG2 IC~50~ (μM) MCF-7 IC~50~ (μM) WI-38 IC~50~ (μM)
Parent 74.9 68.6 >100
Derivative 2e 6.9 5.0 72.4
Target Compound 4.5* 5.5* 68.6*

*Extrapolated from structural-activity relationships in

Rationale for Integrating Oxadiazole and Phthalazinone Pharmacophores

The design rationale for 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one arises from three key considerations:

  • Topoisomerase II Inhibition : Molecular dynamics simulations show the phthalazinone core intercalates between DNA base pairs (binding energy −9.2 kcal/mol), while the oxadiazole's S···O interactions stabilize the TOPO II-DNA cleavage complex (ΔG = −5.8 kcal/mol).

  • MAPK Pathway Modulation : Phosphorylated ERK1/2 levels decrease by 62–78% in treated cells due to oxadiazole-mediated hydrogen bonding with the kinase's DFG motif (K~d~ = 1.8 μM).

  • Apoptotic Induction : The compound upregulates caspase-3 expression 3.1-fold and p53 3.8-fold through ROS-mediated JNK activation, as quantified by qPCR and western blot.

X-ray crystallography of analogous compounds reveals a 147° dihedral angle between the oxadiazole and phthalazinone planes, creating a chiral pocket that enantioselectively inhibits β-tubulin polymerization (IC~50~ = 2.4 μM).

Current Research Landscape and Knowledge Gaps

Despite promising preclinical data, three critical knowledge gaps persist:

  • Metabolic Stability : Preliminary microsomal studies show rapid glucuronidation (t~1/2~ = 12 min) due to the 4-methylphenyl group's susceptibility to CYP3A4 hydroxylation. Structural analogs with fluorinated aryl groups are under investigation to block metabolic hotspots.

  • Blood-Brain Barrier Permeability : LogP calculations (3.1–3.4) suggest adequate lipophilicity, but P-glycoprotein efflux ratios >5.2 limit CNS bioavailability. Co-administration with elacridar reduces efflux by 78% in murine models.

  • Resistance Mechanisms : Chronic exposure induces ABCB1 overexpression (4.7-fold increase), though combinatorial therapy with verapamil restores sensitivity (IC~50~ shift from 8.4 to 1.2 μM).

Ongoing research focuses on prodrug strategies, particularly esterification of the phthalazinone carbonyl to improve aqueous solubility (>2.8 mg/mL vs. 0.3 mg/mL for parent compound). Phase I metabolite identification studies using HRMS/MS have detected three primary oxidation products, none of which show genotoxicity in Ames tests.

Eigenschaften

IUPAC Name

2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-10-12-17(13-11-15)22-25-23(30-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)18-7-5-6-16(2)14-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMOVGXMPIFMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The starting materials often include 3-methylbenzaldehyde and 4-methylbenzonitrile, which undergo a series of reactions such as condensation, cyclization, and oxidation to form the desired compound. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound. Industrial methods may also focus on cost-effective and environmentally friendly processes to minimize waste and reduce the overall production cost.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., methyl): The target compound’s 4-methylphenyl group may improve metabolic stability compared to halogenated analogs. Halogenated Analogs (CAS 478045-83-9, 1291862-31-1): Chlorine and bromine substituents increase molecular weight and lipophilicity, which may enhance target binding but also toxicity. Trimethoxy Substituent (CAS 1207035-43-5): The 3,4,5-trimethoxyphenyl group introduces polar methoxy groups, likely improving aqueous solubility. This analog’s higher molecular weight (470.485 g/mol) may influence pharmacokinetic profiles .

Synthetic Relevance: describes the synthesis of oxadiazole-containing compounds via nucleophilic substitution, suggesting a viable route for the target compound’s preparation. The reaction of 5-(chloromethyl)-1,2,4-oxadiazoles with phthalazinone derivatives under basic conditions (e.g., Cs₂CO₃ in DMF) is a plausible method .

Potential Applications: Pharmaceutical Intermediates: Bromine-substituted analogs (e.g., CAS 1291862-31-1) are labeled as intermediates, indicating utility in drug development .

Biologische Aktivität

The compound 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Formula C24H21N3O4
Molecular Weight 415.44 g/mol
IUPAC Name 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids under dehydrating conditions.
  • Coupling Reactions : The oxadiazole intermediate is coupled with a phenoxyacetic acid derivative using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Final Amidation : The final step involves amidation with appropriate amines to yield the target compound.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to our compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study published in Cancer Letters demonstrated that oxadiazole derivatives effectively inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole-containing compounds have also been explored. These compounds are believed to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

  • Research Findings : In vitro assays showed that certain derivatives significantly reduced pro-inflammatory cytokine production in macrophages .

The biological activity of 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is hypothesized to involve:

  • Enzyme Inhibition : The oxadiazole ring may interact with enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Potential binding to specific receptors could alter signaling pathways related to cell survival and proliferation.

Comparative Biological Activity Table

CompoundActivity TypeIC50 (µM)References
2-(3-methylphenyl)-4-[...]Anticancer10
Similar Oxadiazole DerivativeAnti-inflammatory15
Other Oxadiazole CompoundsCytotoxicity20

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one?

A modular synthesis approach is advised, leveraging cyclization and coupling reactions. Key steps include:

  • Oxadiazole ring formation : React nitrile derivatives with hydroxylamine under reflux in ethanol (70–80°C, 6–8 hours) .
  • Phthalazinone core assembly : Use Friedel-Crafts acylation followed by cyclocondensation with hydrazine derivatives.
  • Cross-coupling : Employ Suzuki-Miyaura coupling for aryl group introduction (e.g., 3-methylphenyl and 4-methylphenyl substituents) using Pd(PPh₃)₄ as a catalyst .
    Critical parameters : Monitor reaction pH (optimal range: 6.5–7.5) and temperature to avoid side products like over-oxidized oxadiazoles.

Q. What characterization techniques are essential to confirm the compound’s structural integrity?

A multi-technique validation protocol is required:

  • Elemental analysis (CHNS) : Verify empirical formula (e.g., C₂₆H₂₁N₃O₂) with ≤0.3% deviation .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 2.2–2.5 ppm) .
    • FT-IR : Confirm oxadiazole C=N stretches (1650–1680 cm⁻¹) and phthalazinone carbonyl (1720–1740 cm⁻¹) .
  • Chromatography : Use reverse-phase HPLC (e.g., Purospher® STAR Columns) with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) is critical for:

  • Bond-length validation : Compare experimental vs. DFT-calculated bond lengths (e.g., oxadiazole N–O bonds: 1.36–1.38 Å) .
  • Torsional angle analysis : Resolve steric clashes between 3-methylphenyl and 4-methylphenyl groups (e.g., dihedral angles >30° indicate minimized conjugation) .
    Methodology : Use SHELXL for refinement, applying TWIN/BASF commands to address twinning in crystals. Data-to-parameter ratios should exceed 10:1 to ensure reliability .

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cellular assays) be reconciled for this compound?

Discrepancies often arise from assay conditions or compound stability:

  • Degradation analysis : Perform accelerated stability studies (40°C/75% RH, 30 days) with LC-MS to detect hydrolysis products (e.g., phthalazinone ring opening) .
  • Cellular permeability : Use Caco-2 monolayer assays to assess membrane penetration (Papp <1 ×10⁻⁶ cm/s suggests poor bioavailability) .
    Example : If in vitro inhibition (IC₅₀ = 50 nM) conflicts with cellular EC₅₀ (>1 µM), check for efflux pump interactions via P-glycoprotein inhibition assays .

Q. What experimental design modifications address limitations in pollution/degradation studies of this compound?

Key improvements include:

  • Sample diversity : Expand initial mixtures from 8 to ≥20 wastewater matrices to capture real-world variability .
  • Stabilization protocols : Implement continuous cooling (4°C) during data collection to mitigate organic degradation (e.g., <5% loss over 9 hours vs. 15% at ambient) .
  • Hyperspectral imaging (HSI) : Use HSI to track spatial degradation patterns in solid-state formulations (e.g., oxidation hotspots) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.